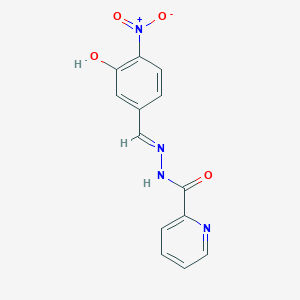

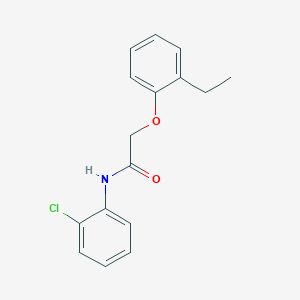

N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives typically involves the condensation reactions between hydrazide compounds and aldehydes in the presence of a catalyst. For instance, derivatives of similar compounds have been synthesized through a series of steps, including condensation, to yield compounds with potential inhibitory activities and interesting structural properties (Li et al., 2013).

Molecular Structure Analysis

Molecular structure analysis using techniques such as X-ray crystallography has revealed detailed geometric parameters of similar compounds. For example, studies have characterized the crystal structures of various nitrobenzylidene derivatives, showing their molecular conformations and intermolecular interactions (Cheng & Liu, 2007).

Chemical Reactions and Properties

The chemical behavior of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives includes reactions typical for hydrazides and nitrobenzylidenes, such as nucleophilic addition and cycloaddition reactions. These compounds can participate in various chemical reactions, leveraging the reactive sites present on both the hydrazide and nitrobenzylidene moieties (Görlitzer & Bartke, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The solubility in various solvents and the melting point range can significantly influence the compound's applications in chemical synthesis and pharmaceutical formulations (Osipov, Osyanin, & Klimochkin, 2018).

Chemical Properties Analysis

The chemical properties of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives, including reactivity, stability, and potential for chemical modifications, are influenced by the functional groups present in the compound. Studies on similar compounds have explored their reactivity patterns, highlighting the roles of nitro and hydrazide groups in chemical transformations and potential applications (Karrouchi et al., 2021).

Scientific Research Applications

Material Science and Sensor Development

One prominent application area for derivatives of nitrobenzylidene compounds is in the development of materials and sensors. For example, (E)-N′-Nitrobenzylidene-benzenesulfonohydrazide (NBBSH) derivatives have been explored for their potential in detecting heavy metal ions like mercury (Hg2+), by fabricating sensitive and selective sensors on a glassy carbon electrode. These sensors demonstrated enhanced chemical performances, including higher sensitivity and long-term stability, making them viable for environmental monitoring and safety assessments Hussain et al., 2017.

Biochemical Applications

Derivatives related to N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide also find applications in biochemistry, notably in the synthesis of biomolecules and the study of biochemical processes. For instance, the o-nitrobenzyl group has been utilized as a photosensitive protective group in ribooligonucleotide synthesis, allowing selective deprotection under mild conditions. This approach is significant for constructing RNA molecules with specific sequences for research and therapeutic purposes Ohtsuka et al., 1974.

Corrosion Inhibition

Nitrobenzylidene derivatives have shown potential as corrosion inhibitors, which is crucial for protecting metals against degradation in aggressive environments. For example, Schiff’s base of pyridyl substituted triazoles, including nitrobenzylidene groups, demonstrated effective corrosion inhibition for mild steel in hydrochloric acid solution. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of metal components in industrial applications Ansari et al., 2014.

Antimicrobial and Anticancer Research

Furthermore, nitrobenzylidene derivatives are explored for their antimicrobial and anticancer properties. Compounds like N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine have been tested as inhibitors for carbon steel corrosion but also imply potential biochemical activities due to their structural features. Such compounds can interact with biological targets, offering a pathway for developing new therapeutic agents Iroha et al., 2021.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The presence of a nitro group suggests it might have antimicrobial activity, as many nitro-containing drugs are used for this purpose .

Future Directions

properties

IUPAC Name |

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-7-9(4-5-11(12)17(20)21)8-15-16-13(19)10-3-1-2-6-14-10/h1-8,18H,(H,16,19)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOJHKFLDYAHNC-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)